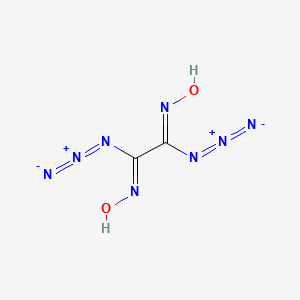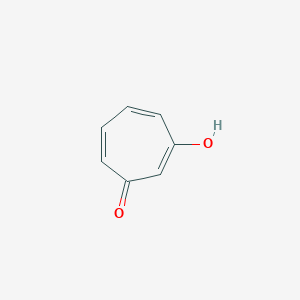
2,4,6-Cycloheptatrien-1-one, 3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 3-hydroxy-, also known as tropolone, is a non-benzenoid aromatic compound with the chemical formula C₇H₆O₂. It is a yellow solid at room temperature and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the reaction of 1,2-cycloheptadiene with N-bromosuccinimide, followed by hydrolysis . Another method involves the reaction of diethyl 1,2-cycloheptadiene-1,2-dicarboxylate with sodium .
Industrial Production Methods
Industrial production of tropolone typically involves the oxidation of cycloheptatriene using selenium dioxide. This method is efficient and yields high purity tropolone .
Chemical Reactions Analysis
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form tropone.
Reduction: It can be reduced to form cycloheptatriene.
Substitution: Tropolone can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Tropone.
Reduction: Cycloheptatriene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tropolone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
Tropolone exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Tropone: Similar structure but lacks the hydroxyl group.
Uniqueness
Tropolone is unique due to its hydroxyl group, which enhances its ability to chelate metal ions and increases its biological activity compared to similar compounds .
Properties
CAS No. |
3324-76-3 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2/c8-6-3-1-2-4-7(9)5-6/h1-5,8H |
InChI Key |
PQNPOOXTHUELOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


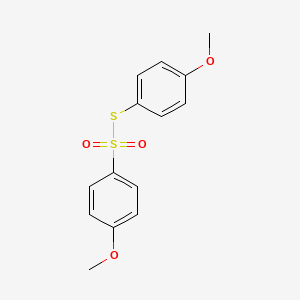
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
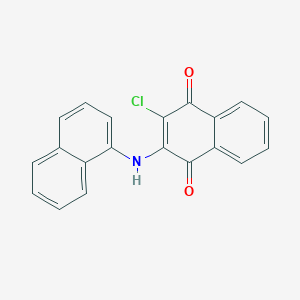
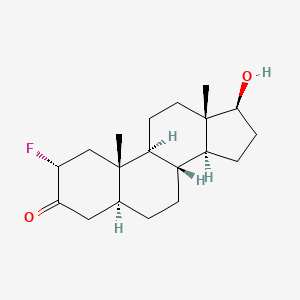
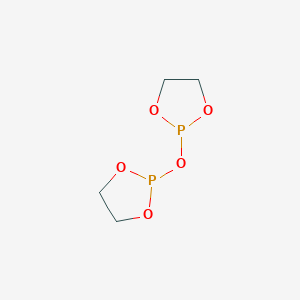

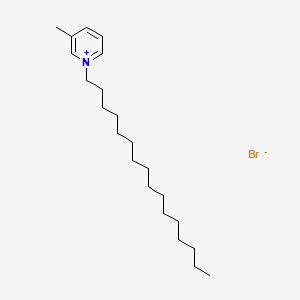

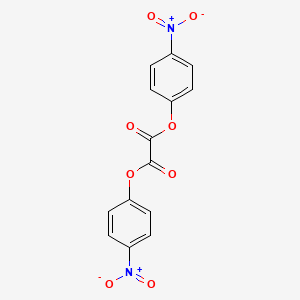

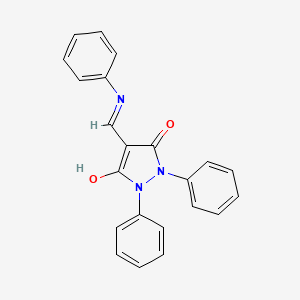
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

